
Ethyl 3-ethyl-1H-pyrazole-4-carboxylate
Overview
Description
Ethyl 3-ethyl-1H-pyrazole-4-carboxylate is a heterocyclic compound featuring a pyrazole ring, which is a five-membered ring containing two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrazole derivatives, including ethyl 3-ethyl-1H-pyrazole-4-carboxylate, typically involves cyclocondensation reactions. One common method is the reaction between hydrazines and 1,3-dicarbonyl compounds. For instance, the reaction of ethyl acetoacetate with hydrazine hydrate under reflux conditions can yield this compound .
Industrial Production Methods: Industrial production of pyrazole derivatives often employs multicomponent reactions and one-pot synthesis techniques to enhance efficiency and yield. These methods can involve the use of catalysts such as transition metals to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-ethyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole carboxylic acids.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated reagents and bases like sodium hydride are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole carboxylic acids, while substitution can introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
Ethyl 3-ethyl-1H-pyrazole-4-carboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Pyrazole derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: This compound is explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of ethyl 3-ethyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. Pyrazole derivatives can act as enzyme inhibitors or receptor agonists/antagonists. The exact mechanism depends on the specific biological system and the functional groups present on the pyrazole ring .
Comparison with Similar Compounds
- Ethyl 1H-pyrazole-4-carboxylate
- Ethyl 3-amino-1H-pyrazole-4-carboxylate
- Ethyl 5- (formylamino)-1H-pyrazole-4-carboxylate
Uniqueness: Ethyl 3-ethyl-1H-pyrazole-4-carboxylate is unique due to the presence of an ethyl group at the 3-position of the pyrazole ring, which can influence its reactivity and biological activity compared to other pyrazole derivatives .
Biological Activity
Ethyl 3-ethyl-1H-pyrazole-4-carboxylate is a heterocyclic compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in various fields, supported by relevant data and case studies.
This compound can be synthesized through cyclocondensation reactions involving hydrazines and 1,3-dicarbonyl compounds. A common method includes the reaction of ethyl acetoacetate with hydrazine hydrate under reflux conditions, yielding the desired pyrazole derivative.
Chemical Reactions
The compound can undergo various chemical transformations:
- Oxidation : Converts to corresponding pyrazole carboxylic acids.
- Reduction : Can yield hydrazine derivatives.
- Substitution : Nucleophilic substitution introduces different functional groups onto the pyrazole ring.
Biological Activities
This compound exhibits a broad spectrum of biological activities, which include:
Antimicrobial Activity
Research indicates that pyrazole derivatives possess significant antimicrobial properties. This compound has been studied for its effectiveness against various bacterial strains. For instance, a study demonstrated its potential as a fungicide against Botryosphaeria dothidea, indicating its applicability in agricultural settings .
Anticancer Properties
The compound has also been evaluated for anticancer activity. Pyrazole derivatives are known to act as enzyme inhibitors or receptor modulators, which may contribute to their anticancer effects. Specific studies have shown that modifications in the pyrazole structure can enhance its efficacy against cancer cell lines .
Anti-inflammatory Effects
Pyrazole derivatives are recognized for their anti-inflammatory properties. This compound may inhibit inflammatory pathways, making it a candidate for developing anti-inflammatory medications. The presence of specific substituents on the pyrazole ring can significantly influence these effects .
The biological activity of this compound is attributed to its interaction with molecular targets such as enzymes and receptors. The exact mechanism varies depending on the specific biological context and the functional groups present on the compound. It is hypothesized that the compound may act as an enzyme inhibitor or modulate receptor activity, impacting various biochemical pathways.
Case Studies
Several studies have highlighted the biological activities of this compound:
- Antimicrobial Study : A study assessed the fungicidal activity of ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate against Botryosphaeria dothidea, revealing promising results that suggest potential agricultural applications .
- Anticancer Research : Investigations into the anticancer properties of pyrazole derivatives have shown that modifications to the ethyl group can enhance cytotoxicity against specific cancer cell lines, supporting further exploration in drug development .
Comparative Analysis with Similar Compounds
Compound Name | Biological Activity | Notable Features |
---|---|---|
Ethyl 1H-pyrazole-4-carboxylate | Antimicrobial, anticancer | Basic structure without ethyl substitution |
Ethyl 3-amino-1H-pyrazole-4-carboxylate | Antimicrobial, anti-inflammatory | Contains an amino group enhancing bioactivity |
Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate | Anticancer | Unique formylamino group influencing reactivity |
Properties
IUPAC Name |
ethyl 5-ethyl-1H-pyrazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-3-7-6(5-9-10-7)8(11)12-4-2/h5H,3-4H2,1-2H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHXXMZCNOHVIDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=NN1)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40628500 | |
Record name | Ethyl 5-ethyl-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40628500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73981-23-4 | |
Record name | Ethyl 5-ethyl-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40628500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 3-ethyl-1H-pyrazole-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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